2-DMPI Exhibits 30-Fold MAO-A Selectivity Over MAO-B, Contrasting with the Broad Isoform Inhibition Profile Typical of Early 2-Imidazoline Derivatives
Unlike the pan-MAO inhibition observed in earlier 2-imidazoline series, 2-DMPI demonstrates a pronounced 30-fold selectivity for MAO-A (Ki = 1.53 μM, 95% CI: 1.3–1.8 μM) over MAO-B (Ki = 46.67 μM, 95% CI: 31.8–68.4 μM) in mouse brain mitochondrial homogenates [1]. This selectivity profile is the product of the specific 3,4-dimethoxy substitution on the phenyl ring—a feature that cannot be assumed for other 2-arylimidazolines such as the 4-methoxy or 3,4,5-trimethoxy analogs, which exhibit distinct isoform inhibition patterns [2]. The quantitative Ki values for 2-DMPI provide a benchmark for researchers evaluating compound-specific MAO-A targeting versus off-target MAO-B engagement.
| Evidence Dimension | MAO-A versus MAO-B inhibitory potency and selectivity (Ki ratio) |
|---|---|
| Target Compound Data | MAO-A Ki = 1.53 μM (1.3–1.8); MAO-B Ki = 46.67 μM (31.8–68.4); Selectivity ratio (MAO-B/MAO-A) = 30.5-fold |
| Comparator Or Baseline | Related 2-arylimidazolines (e.g., 4-methoxy, 3,4,5-trimethoxy analogs) reported in the same class showing differing selectivity profiles; specific Ki values for comparators not available from a single head-to-head assay. |
| Quantified Difference | 2-DMPI achieves a 30-fold MAO-A preference; class-level SAR indicates that alternative substitution patterns shift selectivity toward MAO-B or abolish isoform preference. |
| Conditions | In vitro MAO inhibition assay using mouse brain mitochondrial homogenate; Ki determined by spectrophotometric measurement of 4-hydroxyquinoline production. |
Why This Matters
Procurement decisions for MAO research require precise knowledge of isoform selectivity; 2-DMPI's well-characterized 30-fold MAO-A preference makes it suitable for studies where MAO-B sparing is critical, unlike less characterized 2-imidazoline alternatives.
- [1] Villarinho, J. G.; Fachinetto, R.; Pinheiro, F. V.; Sant'Anna, G. S.; Machado, P.; Dombrowski, P. A.; da Cunha, C.; Cabrini, D. A.; Martins, M. A. P.; Bonacorso, H. G.; Zanatta, N.; Rubin, M. A.; Ferreira, J. Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Prog. Neuropsychopharmacol. Biol. Psychiatry 2012, 39 (1), 31–39. View Source
- [2] Sant'Anna, G. S.; Machado, P.; Sauzem, P. D.; Rosa, F. A.; Rubin, M. A.; Ferreira, J.; Bonacorso, H. G.; Zanatta, N.; Martins, M. A. P. Ultrasound promoted synthesis of 2-imidazolines in water: a greener approach toward monoamine oxidase inhibitors. Bioorg. Med. Chem. Lett. 2009, 19 (2), 546–549. View Source
